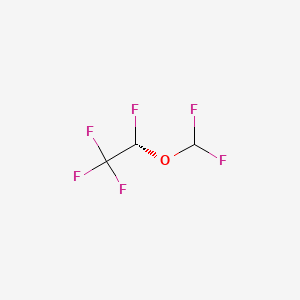
(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-desflurane is a desflurane. It is an enantiomer of a (R)-desflurane.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis : A study by Hermann, Mack, and Oberhammer (2000) investigated the geometric structure and conformational properties of desflurane. They found that desflurane exists in the gas phase as a mixture of two conformers, with the predominant form having a near trans configuration of the C–C–O–C skeleton. This study provides crucial insights into the physical chemistry of desflurane (Hermann, Mack, & Oberhammer, 2000).
Solvent Applications : Research by Corr (2002) highlights the use of liquid 1,1,1,2-tetrafluoroethane as a solvent in industrial and research activities. Its solvency properties make it a viable alternative to conventional organic solvents and supercritical carbon dioxide in certain applications (Corr, 2002).
Synthesis Methodology : The work by Quan et al. (2001) describes the vapor-phase catalytic reaction for preparing 1,1,1,2-tetrafluoroethane, demonstrating a 97% selectivity. This synthesis method is significant for producing high-purity desflurane (Quan et al., 2001).
Weak Hydrogen Bond Network : A study by Li et al. (2017) examined the 1,1,1,2-Tetrafluoroethane dimer, revealing a network of weak hydrogen bonds. This research is valuable for understanding molecular interactions in similar fluorinated compounds (Li et al., 2017).
Chemical Reactions and Derivatives : Zhang et al. (2014) discussed tetrafluoroethane β-sultone derivatives, highlighting their applications in medicinal chemistry and materials science. This research demonstrates the versatility of desflurane in creating valuable chemical reagents (Zhang et al., 2014).
Electrochemical Studies : Abbott and Eardley (2000) explored the electrochemical reduction of CO2 in a mixed supercritical fluid containing 1,1,1,2-tetrafluoroethane. Their findings are significant for understanding electrochemical processes in non-traditional solvents (Abbott & Eardley, 2000).
Eigenschaften
CAS-Nummer |
142916-68-5 |
|---|---|
Molekularformel |
C3H2F6O |
Molekulargewicht |
168.04 g/mol |
IUPAC-Name |
(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m1/s1 |
InChI-Schlüssel |
DPYMFVXJLLWWEU-PVQJCKRUSA-N |
Isomerische SMILES |
[C@H](C(F)(F)F)(OC(F)F)F |
SMILES |
C(C(F)(F)F)(OC(F)F)F |
Kanonische SMILES |
C(C(F)(F)F)(OC(F)F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



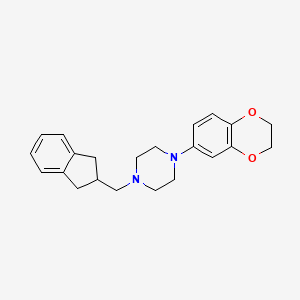
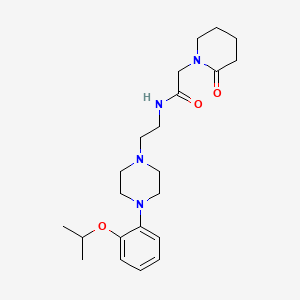

![N-[2-[6,6-dimethylhepta-2,4-diynyl(pentyl)amino]ethyl]-2-(2-methylnaphthalen-1-yl)sulfanylacetamide](/img/structure/B1242179.png)
![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)

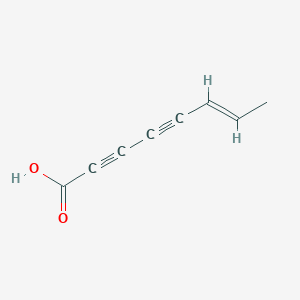
![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)

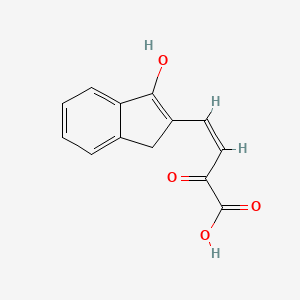
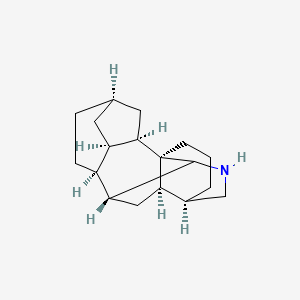
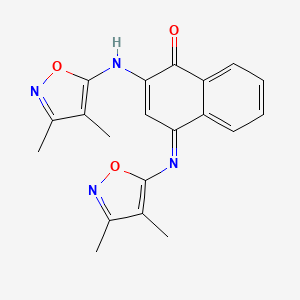

![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)